N-(4-acetylphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
Overview
Description
N-(4-acetylphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide is a chemical compound with the molecular formula C16H14N4O2. It is also known as APHC and has been studied extensively for its potential use in scientific research.
Mechanism of Action
The mechanism of action of APHC involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the development and progression of various diseases. APHC has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
APHC has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). APHC has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of APHC is its broad spectrum of activity against various diseases. It has also been shown to have low toxicity and high bioavailability. However, one of the limitations of APHC is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of APHC. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination therapy with other therapeutic agents. Further studies are also needed to optimize the synthesis process and improve the solubility of APHC.
Conclusion:
In conclusion, APHC is a promising chemical compound with potential applications in various scientific research fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in scientific research.
Scientific Research Applications
APHC has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. APHC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridine-2-carbonylamino)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)11-5-7-12(8-6-11)17-15(22)19-18-14(21)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCVIVBDGHRPSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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